2-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol
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Overview
Description
2-(3-(Trifluoromethyl)phenyl)prop-2-en-1-ol is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(trifluoromethyl)phenol as the starting material.
Reaction Steps: The phenol undergoes a Friedel-Crafts alkylation with prop-2-en-1-ol in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods:
Large-Scale Synthesis: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding saturated analog.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation Products: Trifluoromethylbenzoic acid.
Reduction Products: 2-(3-(trifluoromethyl)phenyl)propan-1-ol.
Substitution Products: Various substituted trifluoromethylphenyl compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive molecules. Medicine: Industry: It is used in the production of agrochemicals and materials with enhanced chemical resistance.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more potent biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(Trifluoromethyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
Trifluoromethylbenzoic Acid: Contains a carboxylic acid group instead of a hydroxyl group.
Trifluoromethylphenol: Similar to the starting material used in the synthesis.
Uniqueness: The presence of the prop-2-en-1-ol moiety in 2-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol distinguishes it from other trifluoromethyl compounds, providing unique chemical and biological properties.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing research and development across multiple fields.
Properties
Molecular Formula |
C10H9F3O |
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Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-5,14H,1,6H2 |
InChI Key |
SNSCFLMSDVJJOT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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